A Technical Guide to the Discovery and Synthesis of a Multi-Kinase Inhibitor: A Case Study on BPR1K871
A Technical Guide to the Discovery and Synthesis of a Multi-Kinase Inhibitor: A Case Study on BPR1K871
Disclaimer: The term "Multi-kinase-IN-1" does not correspond to a specific, publicly documented chemical entity. This guide utilizes BPR1K871 , a well-characterized multi-kinase inhibitor, as a representative example to fulfill the technical requirements of the prompt.
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of BPR1K871, a potent quinazoline-based multi-kinase inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to BPR1K871
BPR1K871 is a rationally designed multi-kinase inhibitor targeting key enzymes involved in cancer progression, particularly in acute myeloid leukemia (AML) and various solid tumors.[1][2] It was developed through a structure-activity relationship (SAR) study based on a furanopyrimidine lead compound, which was modified to a quinazoline core to improve physicochemical properties and dual-target inhibition.[1][2] BPR1K871 exhibits potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), both of which are crucial in the pathogenesis of certain cancers.[1] The advantage of targeting multiple kinases is the potential for increased efficacy and a reduction in the likelihood of developing drug resistance.[3]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory and anti-proliferative activities of BPR1K871.
Table 1: Enzymatic Inhibitory Activity of BPR1K871
| Target Kinase | IC50 (nM) |
| FLT3 | 19 |
| AURKA | 22 |
| AURKB | 13 |
Data sourced from a detailed structure-activity relationship study of quinazoline-based inhibitors.[1][2]
Table 2: Anti-proliferative Activity of BPR1K871 in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~ 5 |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~ 5 |
| COLO205 | Colorectal Carcinoma | < 100 |
| Mia-PaCa2 | Pancreatic Carcinoma | < 100 |
Data reflects the potent cellular activity of BPR1K871 in both hematological and solid tumor cell lines.[1]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of BPR1K871 are crucial for reproducibility and further development.
3.1. General Synthesis of Quinazoline-based Inhibitors (Representative Protocol)
The synthesis of BPR1K871 and its analogs involves a multi-step process starting from commercially available materials. A generalized protocol based on the development of quinazoline-based kinase inhibitors is as follows:
-
Preparation of the Quinazoline Core: The synthesis typically begins with the construction of the core quinazoline scaffold. This can be achieved through the reaction of an appropriately substituted anthranilic acid derivative with a formamide equivalent or a similar cyclizing agent.
-
Functionalization at C4: The C4 position of the quinazoline ring is often activated, for example, by chlorination, to allow for nucleophilic substitution. This position is crucial for introducing moieties that interact with the hinge region of the kinase ATP-binding pocket.
-
Coupling of the Side Chain: A key step is the coupling of a substituted aniline or a similar amine-containing fragment to the C4 position of the quinazoline core. This is typically achieved through a nucleophilic aromatic substitution reaction.
-
Further Modification and Purification: The final steps may involve modifications to the substituent groups to optimize potency, selectivity, and pharmacokinetic properties. The final compound is then purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC). Characterization is performed using methods like NMR spectroscopy and mass spectrometry.
3.2. In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of BPR1K871 against its target kinases is determined using in vitro kinase assays. A general protocol for such an assay is as follows:[4][5][6]
-
Reagents and Materials:
-
Recombinant human kinases (FLT3, AURKA, AURKB).
-
Specific peptide or protein substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
BPR1K871 (dissolved in DMSO).
-
Assay buffer (containing MgCl2 and other necessary co-factors).
-
Detection reagents (e.g., fluorescently labeled antibodies for phosphorylated substrates in a TR-FRET assay, or [γ-³²P]ATP for radiometric assays).[4][5]
-
384-well microplates.
-
-
Assay Procedure:
-
Prepare serial dilutions of BPR1K871 in DMSO and then in the assay buffer.
-
Add the kinase and its specific substrate to the wells of the microplate.
-
Add the diluted BPR1K871 to the wells. A control with DMSO alone is also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., time-resolved fluorescence, luminescence, or radioactivity).[4][5][7]
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each concentration of BPR1K871 relative to the DMSO control.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[7]
-
Visualizations
The following diagrams illustrate the signaling pathways targeted by BPR1K871 and a general workflow for its evaluation.
Caption: Signaling pathways inhibited by BPR1K871.
Caption: Workflow for multi-kinase inhibitor evaluation.
References
- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. reactionbiology.com [reactionbiology.com]
